Tert-butyl 2-(4-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-(4-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a substituted aromatic ring. The 4-bromo-2-methoxyphenyl substituent provides distinct electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom. The methoxy group at the ortho position enhances electron donation, influencing reactivity and interaction with biological targets. This compound is often utilized as an intermediate in pharmaceutical and materials research .
Properties
IUPAC Name |
tert-butyl 2-(4-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-9-5-6-13(18)12-8-7-11(17)10-14(12)20-4/h7-8,10,13H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHCZFKRVOOAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(C=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific conditions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Attachment of the Methoxy Group: The methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(4-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate is notable for its pharmacological properties. It has been investigated for its potential as a drug candidate in the treatment of various diseases, particularly due to its structural similarity to known bioactive compounds.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. In a study involving similar pyrrolidine derivatives, it was found that modifications at the phenyl ring can enhance cytotoxic activity against cancer cell lines. This compound may exhibit similar effects, warranting further investigation into its mechanism of action and efficacy.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, making it a versatile building block in organic synthesis.
Synthetic Pathways
This compound can be synthesized through several methods, including:
- Nucleophilic Substitution Reactions: The bromine atom can be substituted with nucleophiles to form new derivatives.
- Coupling Reactions: It can participate in cross-coupling reactions to form carbon-carbon bonds with other aromatic compounds.
| Reaction Type | Description | Example |
|---|---|---|
| Nucleophilic Substitution | Substitution of bromine with nucleophiles | Reaction with amines to form amide derivatives |
| Cross-Coupling | Formation of C-C bonds with other aromatic systems | Suzuki or Heck coupling with aryl halides |
Materials Science
The compound's unique structure also positions it as a candidate for applications in materials science, particularly in the development of new polymers and ligands for catalysis.
Ligand Development
This compound can be used as a ligand in asymmetric catalysis. Its ability to form stable complexes with metals makes it suitable for catalyzing reactions that require stereochemical control.
Case Study: Asymmetric Catalysis
In a study on asymmetric synthesis, ligands derived from pyrrolidine structures were shown to significantly enhance enantioselectivity in reactions such as the hydrogenation of ketones. The incorporation of this compound into ligand frameworks could lead to improved catalytic performance.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrrolidine Derivatives
*Calculated based on molecular formula C₁₆H₂₀BrNO₃.
Key Observations:
Substituent Effects on Yield :
- Bulky substituents (e.g., 4-isopropylbenzyl) correlate with higher yields (70% vs. 30% for 2-methylbenzyl), likely due to improved steric stabilization during synthesis .
- Electron-withdrawing groups (e.g., bromine, chlorine) may reduce yields due to increased reaction complexity or instability.
Molar Mass Trends :
- Molar mass increases with substituent complexity (e.g., 206 → 234 g/mol for methyl → isopropyl derivatives), impacting solubility and crystallization behavior .
Spectroscopic Differences :
- The carbonyl (C=O) peak in ¹³C NMR remains consistent (~155 ppm) across derivatives, confirming the tert-butyl carbamate group’s stability.
- Aromatic carbon shifts vary with substituent positions (e.g., 137.76 ppm for 2-methyl vs. 139.53 ppm for 3,5-dimethyl), reflecting electronic environments .
Functional Group Impact on Reactivity
Methoxy vs. Chloro Groups :
- The methoxy group in the target compound is electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution compared to the electron-withdrawing chlorine in the 4-bromo-2-chloro derivative .
- Bromine’s presence enables cross-coupling reactions, while chlorine may limit further functionalization due to poorer leaving-group ability.
Biological Activity
Tert-butyl 2-(4-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesis, and structure-activity relationships, supported by data tables and relevant case studies.
- Molecular Formula : C15H20BrNO2
- Molecular Weight : 326.23 g/mol
- CAS Number : 943750-38-7
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Pyrrolidine Ring : The reaction begins with the cyclization of appropriate precursors, often utilizing bases such as sodium hydride.
- Bromination : The introduction of the bromo substituent is achieved through electrophilic aromatic substitution.
- Carboxylation : The carboxylate group is introduced via standard carboxylation techniques, which may involve tert-butyl chloroformate as a protecting group.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its effects on cell proliferation and apoptosis.
Anticancer Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structural motifs demonstrated IC50 values in the nanomolar range for inhibiting tubulin polymerization, a critical pathway in cancer cell division:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CA-4 | 1.0 | Tubulin inhibitor |
| 10h | 0.56 | Tubulin inhibitor |
| 10g | 1.4 | Tubulin inhibitor |
These findings suggest that the presence of the bromo and methoxy groups enhances the compound's ability to disrupt microtubule dynamics, leading to increased apoptosis in cancer cells .
Apoptosis Induction
Flow cytometry analysis has revealed that treatment with this compound significantly increases the sub-G1 peak in cell cycle distribution, indicating a rise in apoptotic cells. This effect was particularly notable at concentrations as low as 10 nM, suggesting a potent apoptotic effect:
- Cell Lines Tested : HL-60 and U937
- Concentration : 100 nM led to a significant increase in apoptotic cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrolidine ring and substituents on the aromatic ring can significantly influence biological activity. For instance:
- Bromo Substitution : The presence of the bromo group is linked to enhanced antiproliferative activity compared to compounds lacking this substituent.
- Methoxy Group : The methoxy group contributes to increased electron density, thereby enhancing interactions with biological targets.
These insights are crucial for designing more effective derivatives with improved pharmacological profiles.
Case Studies
In a recent study involving a series of pyrrolidine derivatives, it was found that those structurally related to this compound exhibited varying degrees of activity against leukemia cell lines. The most active compounds were shown to induce caspase activation, confirming their role in apoptosis induction:
| Compound | Cell Line | Caspase Activation (fold increase) |
|---|---|---|
| Compound A | A549 | 1.5 |
| Compound B | HL-60 | 3.0 |
| Compound C | U937 | 2.0 |
This data underscores the potential of these compounds as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing tert-butyl 2-(4-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrolidine ring and coupling with the 4-bromo-2-methoxyphenyl moiety. Key steps include:
- Boc protection : Ensuring the pyrrolidine nitrogen is protected to prevent undesired side reactions.
- Suzuki-Miyaura coupling : Introducing the 4-bromo-2-methoxyphenyl group via palladium-catalyzed cross-coupling. Reaction optimization requires precise control of temperature (80–100°C), inert atmosphere (argon/nitrogen), and catalyst loading (e.g., Pd(PPh₃)₄) .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate high-purity product. Monitor intermediates via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine analytical techniques:
- NMR spectroscopy : Confirm stereochemistry and substituent positions. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H NMR), while the pyrrolidine protons exhibit splitting patterns between 1.8–3.5 ppm .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ peak (calculated for C₁₆H₂₁BrNO₃: ~354.07 m/z) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What are the stability considerations for this compound under standard laboratory conditions?
- Methodological Answer : Stability depends on functional groups:
- Boc group : Hydrolyzes under acidic or prolonged basic conditions. Store at –20°C in anhydrous solvents (e.g., DCM or THF) .
- Bromoaryl moiety : Sensitive to light; use amber vials to prevent debromination .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding affinity to targets (e.g., enzymes like kinases). The methoxyphenyl group may occupy hydrophobic pockets, while the pyrrolidine ring contributes to conformational flexibility .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic effects of bromine and methoxy substituents on reactivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Mitigate via:
- Dose-response curves : Test across concentrations (nM–μM) to identify true EC₅₀/IC₅₀ values .
- Counter-screening : Validate target specificity using orthogonal assays (e.g., SPR vs. enzymatic assays) .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., de-brominated analogs) that may skew results .
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound for neuroprotective applications?
- Methodological Answer :
- Core modifications : Synthesize analogs with varied substituents (e.g., replace bromine with Cl, I, or CF₃) to assess halogen effects on blood-brain barrier penetration .
- Stereochemical variations : Prepare (R)- and (S)-enantiomers of the pyrrolidine ring to evaluate chiral selectivity in target binding .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., tert-butyl for lipophilicity, methoxy for H-bonding) .
Q. What experimental approaches elucidate the compound’s metabolic stability in vitro?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Co-administer NADPH to assess cytochrome P450-mediated metabolism .
- Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Discrepancies may stem from ligand choice or solvent systems. For example:
- Ligand effects : Compare Buchwald-Hartwig amination yields using XPhos vs. SPhos ligands .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
